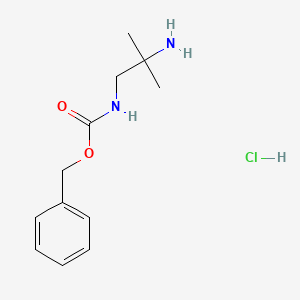

1-N-CBZ-2-methylpropane-1,2-diamine-HCl

Description

1-N-CBZ-2-methylpropane-1,2-diamine-HCl is a carbobenzyloxy (CBZ)-protected diamine hydrochloride salt. The CBZ group acts as a temporary protecting agent for amines, enabling selective reactivity in multi-step organic syntheses, particularly in peptide and heterocycle chemistry. Its structure comprises a propane backbone with a methyl substituent at the second carbon and a CBZ group at the primary amine (position 1). The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory-scale reactions .

Properties

IUPAC Name |

benzyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLPHVRFFFXNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662662 | |

| Record name | Benzyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179359-79-5 | |

| Record name | Carbamic acid, N-(2-amino-2-methylpropyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Monoprotection with CBZ Group

- Reagents: 2-methylpropane-1,2-diamine, benzyl chloroformate (Cbz-Cl), base (e.g., sodium bicarbonate or triethylamine),

- Solvent: Ethanol or dioxane,

- Conditions: Room temperature, overnight stirring.

Example procedure:

A solution of 2-methylpropane-1,2-diamine (10 mmol) in ethanol (20 mL) is treated dropwise with benzyl chloroformate (10 mmol) under stirring at room temperature overnight. The reaction mixture is then diluted with water and acidified with 1 M HCl until pH < 3 to protonate the free amine and facilitate extraction. The aqueous phase is basified with 4 M NaOH and extracted with dichloromethane. The organic extracts are dried over MgSO4 and concentrated under vacuum to yield the monoprotected diamine.

Yield: Approximately 87% monoprotected diamine.

Step 2: Purification and Salt Formation

- The crude CBZ-protected diamine is purified by column chromatography on silica gel using ether/heptane mixtures (gradient from 1:0 to 7:3).

- The purified compound is dissolved in methanol and hydrogenated over Pd/C catalyst under hydrogen atmosphere for 3 hours to remove any residual protecting groups or impurities if necessary.

- The final product is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Yield: Purified CBZ-protected diamine isolated in high purity and yield up to 100% after hydrogenation step.

Alternative Synthetic Routes and Catalytic Amination

An alternative approach involves catalytic amination of 2-amino-2-methyl-1-propanol to form the diamine backbone, which can then be protected:

- Catalyst: Raney Nickel,

- Conditions: High-pressure autoclave, hydrogen atmosphere, 160–220 °C,

- Solvent: Liquid ammonia,

- Reaction time: 6–15 hours.

This method provides a direct route to 2-methyl-1,2-propane diamine, which can be subsequently protected with CBZ groups.

Key experimental data from catalytic amination:

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Catalyst (g) | 4.8 | 2.9 |

| Temperature (°C) | 185 | 205 |

| Reaction time (h) | 12 | 12 |

| Conversion efficiency (%) | 63.5 | 57.5 |

| Selectivity (%) | 83.8 | 80.8 |

The product is filtered to remove the catalyst and purified by rectification to obtain the diamine.

Reaction Conditions and Notes

- The monoprotection step requires careful control of stoichiometry to avoid over-protection.

- The reaction mixture pH adjustment is critical for efficient extraction and isolation.

- Hydrogenation conditions must be optimized to remove protecting groups without degrading the product.

- The catalytic amination route offers a scalable and industrially feasible method for preparing the diamine intermediate prior to CBZ protection.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Monoprotection with CBZ | 2-methylpropane-1,2-diamine, benzyl chloroformate, ethanol, RT, overnight | 87 | Careful pH control for extraction |

| Purification & Hydrogenation | Silica gel chromatography, Pd/C, H2, methanol, 3 h | ~100 | Removes impurities, yields pure product |

| Catalytic amination (alt.) | 2-amino-2-methyl-1-propanol, Raney Ni, NH3, H2, 160–220 °C, 6–15 h | 57–63 | Produces diamine precursor for protection |

Research Findings and Practical Implications

- The CBZ protection strategy is well-established and yields high-purity monoprotected diamines suitable for further synthetic applications.

- Catalytic amination provides a clean, efficient, and scalable route to the diamine backbone, which can be integrated into industrial processes.

- The overall synthetic route balances yield, purity, and operational simplicity, making it suitable for both research and industrial scale-up.

Chemical Reactions Analysis

Types of Reactions: 1-N-CBZ-2-methylpropane-1,2-diamine-HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to remove the CBZ protecting group.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) and alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: The deprotected diamine, 2-methylpropane-1,2-diamine.

Substitution Products: Substituted derivatives based on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves the protection of amines using the carbobenzyloxy (Cbz) group. This protection allows for selective reactions without affecting the amine functionality. The following general reaction scheme illustrates the synthesis:

- Protection : The amine group of 2-methylpropane-1,2-diamine is protected using Cbz chloride.

- Purification : The product is purified using methods such as column chromatography.

Applications in Medicinal Chemistry

1-N-CBZ-2-methylpropane-1,2-diamine-HCl has been utilized in drug development due to its ability to act as an intermediate in synthesizing various bioactive compounds. Its derivatives have shown potential in:

- Polyamine Mimics : Research indicates that C-methylated spermidine derivatives can mimic natural polyamines, which are crucial in cellular functions such as growth and differentiation . The manipulation of the Cbz group allows for the synthesis of these derivatives with controlled biochemical properties.

- Anticancer Agents : Some studies have explored the use of such diamines in developing anticancer agents by modifying their structure to enhance biological activity against cancer cells .

Applications in Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

- Synthesis of Complex Molecules : It has been used to synthesize various complex molecular scaffolds through multi-step reactions. For instance, it can be utilized in the formation of pyridine derivatives, which are important in pharmaceuticals .

- Polymer Chemistry : The amine functionalities allow for polymerization reactions, making it useful in creating polyurethanes and other polymeric materials .

Case Study 1: Polyamine Derivatives

A study demonstrated that this compound could be effectively used to synthesize polyamine derivatives that exhibit enhanced dimerization properties. These derivatives were characterized by their ability to form stable complexes with specific proteins involved in cell signaling pathways .

| Compound | Yield (%) | Methodology | Reference |

|---|---|---|---|

| Polyamine Derivative A | 70% | Cbz protection followed by alkylation | |

| Polyamine Derivative B | 65% | Multi-step synthesis from diamine |

Case Study 2: Anticancer Activity

Another research project investigated the anticancer properties of modified diamines derived from this compound. The study found that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

1-N-CBZ-2-methylpropane-1,2-diamine-HCl is similar to other compounds with protected amino groups, such as 1-N-Boc-2-methylpropane-1,2-diamine and 1-N-Fmoc-2-methylpropane-1,2-diamine. These compounds differ in the type of protecting group used (Boc, Fmoc, CBZ), which affects their stability, reactivity, and applications. The choice of protecting group depends on the specific requirements of the synthesis or application.

Comparison with Similar Compounds

Structural Analogs with Varying Protecting Groups

1-N-BOC-2-Methylpropane-1,2-diamine-HCl

- Structure : Replaces the CBZ group with a tert-butoxycarbonyl (BOC) protecting group.

- Key Differences: Stability: BOC groups are acid-labile (removed via trifluoroacetic acid), whereas CBZ groups require catalytic hydrogenolysis . Applications: BOC-protected diamines are preferred in solid-phase peptide synthesis due to orthogonal deprotection compatibility. Molecular Weight: The BOC analog has a higher molecular mass (e.g., 1-N-BOC-propane-1,2-diamine-HCl: exact mass ~224.1273 vs. 1-N-CBZ analog: 258.1106) .

2-N-CBZ-2-Methylpropane-1,2-diamine Hydrochloride

- Structure : Positional isomer with the CBZ group at the secondary amine (position 2).

- Key Differences :

- Reactivity : The 2-N-CBZ isomer exhibits altered steric hindrance, affecting nucleophilic substitution rates in alkylation or acylation reactions .

- Spectral Data : NMR signals for the CBZ aromatic protons (δ ~7.2–7.4 ppm) remain consistent, but backbone proton shifts differ due to substitution patterns .

Analogs with Modified Backbones

S-1-CBZ-2-Aminomethylpyrrolidine-HCl

- Structure : Cyclic pyrrolidine backbone with a CBZ-protected amine.

- Key Differences :

2-N-BOC-Butane-1,2-diamine-HCl

- Structure : Extended butane chain with a BOC-protected secondary amine.

- Key Differences :

Data Table: Comparative Properties

Biological Activity

1-N-CBZ-2-methylpropane-1,2-diamine hydrochloride, also known as 2-N-Cbz-2-methylpropane-1,2-diamine-HCl, is an organic compound with the molecular formula C12H19ClN2O2 and a molar mass of 258.75 g/mol. This compound features a benzyloxycarbonyl (Cbz) protecting group on one amine, while the other amine remains free, enhancing its stability and solubility in polar solvents. The biological activity of this compound is inferred from its structural characteristics and its potential applications in various fields.

The compound's structure allows for interactions with biological systems, making it a candidate for applications in medicinal chemistry and organic synthesis. The presence of the hydrochloride salt improves solubility, which is crucial for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C12H19ClN2O2 |

| Molar Mass | 258.75 g/mol |

| CAS Number | 850033-67-9 |

| Storage Conditions | Inert gas (N2 or Ar), 2-8°C |

Biological Activity Insights

While specific biological activities of 1-N-CBZ-2-methylpropane-1,2-diamine-HCl have not been extensively documented, several studies suggest potential interactions based on its chemical structure:

- Potential as a Building Block : The compound can serve as a precursor in the synthesis of more complex biologically active molecules. Its amine functionality may allow for further derivatization to enhance pharmacological properties.

- Enzyme Interaction Studies : Similar compounds have been investigated for their ability to act as enzyme inhibitors or probes in biochemical pathways. The unique structural features may provide insights into enzyme mechanisms or cellular processes.

Case Study: Synthesis and Applications

In a study focusing on the synthesis of derivatives from this compound, researchers demonstrated its utility in creating compounds with enhanced biological activity. For instance:

- Synthesis of Peptide Analogues : The compound was used as a building block to synthesize peptide analogues that exhibited improved binding affinity to specific receptors involved in metabolic pathways .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. Binding to these targets can inhibit or modulate their activity, leading to potential therapeutic effects. Ongoing research aims to elucidate these pathways further.

Comparative Analysis with Similar Compounds

To understand the biological potential of this compound better, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-N-Boc-3-amino-3-(4-fluorophenyl)propan-1-amine | Boc protecting group on amine | Potential anti-cancer activity |

| Benzyl N-(1-amino-2-methylpropan-2-yl)carbamate | Similar amine structure | Investigated as an enzyme inhibitor |

Q & A

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.